

# Reproducibility of L-365,260's Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The cholecystokinin B (CCK-B) receptor antagonist, L-365,260, has been a subject of extensive research for its potential anxiolytic and antidepressant effects. However, the reproducibility of its behavioral effects has been a topic of considerable debate within the scientific community. This guide provides a comparative analysis of the behavioral effects of L-365,260 and other key CCK-B antagonists, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation of results.

# Summary of Behavioral Effects: A Comparative Overview

The behavioral effects of L-365,260 and its alternatives, such as CI-988 and LY225910, have been investigated in various animal models and human clinical trials. A recurring theme in the literature is the inconsistency of these effects, which is influenced by factors including species, dose, and the specific behavioral paradigm employed.

### **Anxiolytic-Like Effects in Animal Models**

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The data below summarizes the varied effects of L-365,260 and CI-988 in this model.

Table 1: Comparison of Anxiolytic-Like Effects in the Elevated Plus-Maze (EPM)



| Compound              | Species/Strain | Dose                                                                                                                                   | Key Findings                                         | Reference |
|-----------------------|----------------|----------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|-----------|
| L-365,260             | Mice           | 1.0 μg/kg - 1.0<br>mg/kg                                                                                                               | No significant effect on anxiety- related behaviors. | [1]       |
| Rats                  | Not specified  | Produces<br>anxiolytic-like<br>effects.                                                                                                |                                                      |           |
| CI-988                | Rats           | Not specified                                                                                                                          | Produces<br>anxiolytic-like<br>effects.              |           |
| Mice                  | Not specified  | Did not affect<br>behavior in<br>controls but did<br>attenuate<br>increases in<br>anxiety<br>associated with<br>ethanol<br>withdrawal. |                                                      |           |
| Diazepam<br>(Control) | Mice           | 1 mg/kg                                                                                                                                | Clear anxiolytic profile.                            | [1]       |

Note: The lack of consistent, directly comparable quantitative data across studies for L-365,260 and its alternatives in the EPM highlights the reproducibility challenges. The cited studies often report general effects without providing specific numerical data on open arm time or entries that can be aggregated meaningfully.

## **Antidepressant-Like Effects in Animal Models**

The forced swim test (FST) is a common model to screen for potential antidepressant activity.

Table 2: Comparison of Antidepressant-Like Effects in the Forced Swim Test (FST)



| Compound                            | Species/Strain | Dose          | Key Findings                                                       | Reference |
|-------------------------------------|----------------|---------------|--------------------------------------------------------------------|-----------|
| L-365,260                           | Mice           | Not specified | Elicited an antidepressant-type response (decrease in immobility). |           |
| Devazepide<br>(CCK-A<br>antagonist) | Mice           | Not specified | Did not elicit an antidepressant-type response.                    |           |

Note: The provided search results indicate L-365,260's effect in the FST but do not offer specific quantitative data on immobility time from multiple studies for a robust comparison.

## **Effects on Panic and Anxiety in Human Studies**

The administration of cholecystokinin-tetrapeptide (CCK-4) is a well-established method to induce panic attacks in clinical research. The ability of CCK-B antagonists to block these effects is a key measure of their potential as anti-panic agents.

Table 3: Comparison of Effects on CCK-4-Induced Panic Attacks in Humans



| Compound                   | Study<br>Population        | Dose                                                                                       | Key Findings                                                                                                                                                                                            | Reference |
|----------------------------|----------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| L-365,260                  | Panic Disorder<br>Patients | 10 mg & 50 mg<br>(single oral dose)                                                        | 50 mg dose was superior to placebo in reducing the number (P < .01) and intensity (P < .001) of CCK-4 induced symptoms. Panic attack frequency was 88% with placebo, 33% with 10 mg, and 0% with 50 mg. |           |
| Panic Disorder<br>Patients | 30 mg qid (6<br>weeks)     | No clinically significant differences from placebo in panic attack frequency or intensity. | [2]                                                                                                                                                                                                     |           |
| CI-988                     | Healthy<br>Volunteers      | 100 mg (single<br>oral dose)                                                               | Reduced the sum intensity of panic symptoms by 14% (p = 0.039) and decreased panic attack frequency (8/30 vs. 16/30 with placebo; p = 0.035).                                                           | [3]       |
| Panic Disorder<br>Patients | 50 mg & 100 mg             | Not effective in reducing symptoms of                                                      | [4]                                                                                                                                                                                                     |           |



|            |               | panic anxiety induced by CCK-4. |                                                                                                                                       |        |
|------------|---------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------|
| BI 1358894 | Healthy Males | 100 mg (single<br>oral dose)    | Reduced the adjusted mean maximum change from baseline in Panic Symptom Scale (PSS) sum intensity score by 24.4% compared to placebo. | [5][6] |

The conflicting results, particularly for L-365,260 and CI-988, underscore the challenges in translating preclinical findings to clinical efficacy and the significant variability in patient responses.

## **Experimental Protocols**

Detailed and standardized experimental protocols are crucial for improving the reproducibility of behavioral studies.

### **Elevated Plus-Maze (EPM) for Rodents**

This test is based on the natural aversion of rodents to open and elevated spaces.

- Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, typical dimensions are arms of 30 cm long and 5 cm wide, with the closed arms having 15.25 cm high walls[7]. For rats, the dimensions are generally larger.
- Procedure:
  - Acclimatize the animal to the testing room for at least 30 minutes before the test.
  - Place the animal in the center of the maze, facing an open arm.



- Allow the animal to explore the maze for a 5-minute session[8].
- Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
- Key Parameters:
  - Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
  - Percentage of open arm entries: (Entries into open arms / Total entries) x 100.
  - Total arm entries (as a measure of general activity).
- Factors Influencing Reproducibility:
  - Illumination: Light levels can significantly affect exploratory behavior[9][10].
  - Animal Strain: Different strains of mice and rats exhibit varying baseline levels of anxiety[11].
  - Handling and Acclimation: Proper habituation to the experimenter and testing environment is critical.
  - Prior Test Experience: Previous exposure to the maze can alter subsequent behavior[7].

### Forced Swim Test (FST) for Mice

This test is used to assess behavioral despair, a component of depressive-like states.

- Apparatus: A transparent cylindrical container (e.g., a beaker) filled with water to a depth
  where the mouse cannot touch the bottom with its tail or feet (typically around 15 cm)[12].
   The water temperature should be maintained between 23-26°C[13].
- Procedure:
  - Gently place the mouse into the water-filled cylinder.
  - The test duration is typically 6 minutes[12].



- A video recording is made for later analysis.
- · Key Parameters:
  - Immobility Time: The duration for which the mouse remains floating with only minor movements necessary to keep its head above water. This is typically scored during the last 4 minutes of the 6-minute test[12].
  - Climbing and Swimming Time: Active escape-oriented behaviors.
- · Factors Influencing Reproducibility:
  - Animal Strain: Different mouse strains show varying baseline immobility times[12].
  - Water Temperature: Can affect motor activity.
  - Observer Scoring: Subjectivity in scoring immobility can be a source of variability.
     Automated scoring systems can improve consistency.
  - Pre-test Stress: Prior stressors can influence performance in the FST.

# Mandatory Visualizations CCK-B Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the CCK-B receptor. L-365,260 and other antagonists act by blocking the initial binding of CCK to this receptor.





Click to download full resolution via product page

Caption: CCK-B receptor signaling cascade.

# Experimental Workflow for Preclinical Behavioral Testing

The logical flow for conducting a preclinical study on the behavioral effects of a novel compound is outlined below.





Click to download full resolution via product page

Caption: Preclinical behavioral testing workflow.



### **Conclusion and Recommendations**

The behavioral effects of L-365,260 and other CCK-B receptor antagonists show considerable variability across studies, highlighting a significant challenge in the reproducibility of these findings. While L-365,260 has demonstrated efficacy in blocking CCK-4 induced panic attacks in some human trials, its performance in treating panic disorder in longer-term studies has been disappointing. Similarly, its anxiolytic and antidepressant-like effects in animal models are not consistently observed.

For researchers in this field, the following recommendations are crucial:

- Standardized Protocols: Adherence to detailed and standardized experimental protocols, as outlined above, is paramount to improving the comparability of data across different laboratories.
- Comprehensive Reporting: Publications should include detailed information on all
  experimental parameters, including animal strain, age, sex, housing conditions, light cycle,
  apparatus dimensions, and specific drug administration protocols.
- Inclusion of Positive Controls: The use of well-characterized anxiolytics (e.g., diazepam) or antidepressants as positive controls is essential for validating the sensitivity of the behavioral assay.
- Consideration of Pharmacokinetics: The low and variable oral bioavailability of some CCK-B
  antagonists, including L-365,260, may contribute to inconsistent findings. Future studies
  should carefully consider the pharmacokinetic properties of the compounds being tested.

By acknowledging the existing inconsistencies and adopting more rigorous and transparent experimental practices, the scientific community can work towards a clearer understanding of the therapeutic potential and the reproducibility of the behavioral effects of L-365,260 and other CCK-B receptor modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of CI-988 on cholecystokinin tetrapeptide-induced panic symptoms in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholecystokinin-B receptor antagonist CI-988 failed to affect CCK-4 induced symptoms in panic disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral profile of rats submitted to session 1-session 2 in the elevated plus-maze during diurnal/nocturnal phases and under different illumination conditions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel insights into the behavioral analysis of mice subjected to the forced-swim test PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of L-365,260's Behavioral Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673720#reproducibility-of-behavioral-effects-of-l-365260]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com